molecular formula C21H15NO4 B5952795 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine

3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine

Cat. No.: B5952795
M. Wt: 345.3 g/mol
InChI Key: FVVSAHRLGOSBFN-UHFFFAOYSA-N
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Description

3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine is a compound belonging to the dibenzo[b,f]oxepine family, which consists of a heterocyclic seven-membered oxepine ring with one double bond and an oxygen heteroatom. The benzene rings are attached at the b and f positions of the oxepine

Preparation Methods

The synthesis of 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine can be achieved through various methods. One efficient route involves the FeCl3-catalyzed alkyne–aldehyde metathesis reaction . This method provides high regio- and chemoselectivity under mild conditions. Another approach includes the intramolecular S_NAr and McMurry reactions, which involve the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions . Industrial production methods typically focus on optimizing these reactions for scalability and yield.

Chemical Reactions Analysis

3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include FeCl3, TiCl4/Zn, and Cs2CO3 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the FeCl3-catalyzed reaction can yield diverse dibenzo[b,f]oxepine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets and pathways. For instance, it can bind to the colchicine binding site in tubulin, affecting microtubule dynamics and leading to cell cycle arrest . This interaction is crucial for its antitumor and anti-inflammatory properties.

Comparison with Similar Compounds

3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives, such as those with different substituents on the benzene rings . Similar compounds include 3-nitrodibenzo[b,f]oxepine and 3-methoxydibenzo[b,f]oxepine . The unique benzyloxy and nitro groups in this compound contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

9-nitro-2-phenylmethoxybenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c23-22(24)18-10-8-16-6-7-17-9-11-19(13-21(17)26-20(16)12-18)25-14-15-4-2-1-3-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVSAHRLGOSBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=CC4=C(O3)C=C(C=C4)[N+](=O)[O-])C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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